molecular formula C26H30ClN3O7S B3214128 N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid CAS No. 1135018-50-6

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid

Cat. No.: B3214128
CAS No.: 1135018-50-6
M. Wt: 564.1 g/mol
InChI Key: HLZLHSVWQDZEMR-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid is a synthetic chemical compound supplied for research and development purposes. This substance features a complex molecular structure that incorporates a benzylpiperazine moiety, a chemical group found in compounds that interact with various neurotransmitter systems in the central nervous system. Piperazine derivatives, in general, have been reported to exhibit diverse pharmacological activities in research settings, often acting as modulators of monoamine neurotransmitters such as dopamine and serotonin, which are relevant to the study of neuropharmacology and signal transduction pathways (PMC). Researchers can utilize this compound as a standard in analytical chemistry, for method development using techniques like LC-MS or GC-MS to identify and quantify related substances (Journal of Clinical Medicine). It may also serve as a key intermediate or building block in synthetic organic chemistry for the creation of novel chemical entities. Furthermore, its potential biochemical interactions make it a candidate for in vitro investigations into cellular mechanisms and receptor binding activities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S.ClHO4/c1-21-8-14-25(15-9-21)33(31,32)27(2)24-12-10-23(11-13-24)26(30)29-18-16-28(17-19-29)20-22-6-4-3-5-7-22;2-1(3,4)5/h3-15H,16-20H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZLHSVWQDZEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the sulfonamide formation. Common reagents used in these reactions include benzyl chloride, piperazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonamide moiety are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of Compound A can be contextualized against related benzenesulfonamide and piperazine derivatives. Key comparisons include:

Structural Analogues with Piperazine-Carbonyl Linkages

  • Activity: Exhibits a Ki of 47.0 nM against VchCA, demonstrating superior inhibition compared to Compound A .
  • Compound 8a (Compound A) : 4-(4-Benzylpiperazine-1-carbonyl)benzenesulfonamide
    • Key Feature : Incorporates a benzyl group (methylene spacer) between the piperazine and phenyl ring.
    • Activity : Shows reduced potency (Ki = 470 nM ), indicating that the methylene spacer diminishes binding affinity by ~10-fold .
  • N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Key Feature: Chlorophenyl substitution on the piperazine and a butylphenyl sulfonamide group. Activity: No direct VchCA data reported, but structural modifications suggest exploration of hydrophobic interactions .

Substituent Effects on Piperazine and Sulfonamide Moieties

  • N-Phenylpiperazine-1-carboxamide Analogues
    • Scaffold : Benzo[b][1,4]oxazin-3(4H)-one core coupled with piperazine-carboxamide.
    • Activity : Varied substituents on the phenyl ring (e.g., methoxy, trifluoromethyl) modulate solubility and target engagement, though VchCA inhibition data are unavailable .
  • 4-Chloro-N-[2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
    • Key Feature : Dual sulfonamide groups and a piperazine linker.
    • Application : Explored for dual-targeting strategies, though specific activity against CA isoforms is undocumented .

Impact of Spacer Groups

The presence or absence of a methylene spacer between the piperazine and aromatic groups significantly influences activity:

  • Without Spacer (e.g., Compound 8d) : Direct phenyl attachment enhances rigidity and optimizes hydrophobic interactions with the CA active site.

Biological Activity

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid is a complex organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a sulfonamide group, a piperazine ring, and a perchloric acid moiety, which contribute to its unique biological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H25N3O3SCl
  • Molecular Weight: 456.4 g/mol

The presence of the sulfonamide group is significant as it often correlates with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. The sulfonamide moiety is known for its effectiveness against bacterial infections due to its ability to inhibit folic acid synthesis in bacteria.
  • Anticancer Properties: Investigations have shown that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The piperazine ring is often associated with enhanced bioactivity in anticancer drug development.
  • Neuropharmacological Effects: The benzylpiperazine component suggests potential activity on neurotransmitter systems, particularly serotonin receptors, which could influence mood and anxiety disorders.

1. Antimicrobial Activity

A study conducted by examined the antimicrobial efficacy of various piperazine derivatives, including sulfonamides. Results indicated that compounds containing the sulfonamide group demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityBacteria Tested
Compound AEffectiveE. coli
Compound BModerateS. aureus
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamideSignificantBoth

2. Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The study found that modifications to the piperazine structure could enhance potency:

Cell LineIC50 (µM)Compound
HeLa15A
MCF-720B
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide10

3. Neuropharmacological Effects

A comparative analysis of piperazine-based compounds indicated that they may act as serotonin reuptake inhibitors, which could be beneficial in treating depression and anxiety disorders. The specific interactions with serotonin receptors were explored in a study where the compound was shown to increase serotonin levels in vitro.

Q & A

Q. Advanced Experimental Design

  • Negative controls: Use structurally similar but inactive analogs (e.g., piperazine derivatives lacking the sulfonamide group) .
  • Knockout models: CRISPR-edited cell lines lacking the target receptor (e.g., dopamine D3) .
  • Off-target screening: Test against panels of GPCRs, kinases, and ion channels to rule out polypharmacology .

Methodological Note: Combine with siRNA silencing to confirm pathway-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide; perchloric acid

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